molecular formula C18H18ClNO4 B4405609 2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B4405609
M. Wt: 347.8 g/mol
InChI Key: CEFCXKPANYSTOC-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a synthetic organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route may involve the following steps:

    Formation of the phenoxy intermediate: The reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form 4-chloro-3-methylphenoxyalkane.

    Introduction of the amide group: The phenoxyalkane is then reacted with a suitable amine, such as 2,3-dihydro-1,4-benzodioxin-6-amine, under amide coupling conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dehalogenated or deoxygenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
  • 2-(3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
  • 2-(4-chloro-3-methylphenoxy)-N-(1,4-benzodioxin-6-yl)propanamide

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide stands out due to the presence of both chloro and methyl substituents on the phenoxy ring, as well as the benzodioxin moiety. These structural features may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-11-9-14(4-5-15(11)19)24-12(2)18(21)20-13-3-6-16-17(10-13)23-8-7-22-16/h3-6,9-10,12H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFCXKPANYSTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
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2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
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2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
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2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
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2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Reactant of Route 6
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2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

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